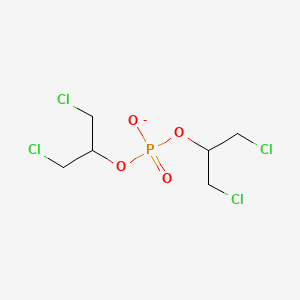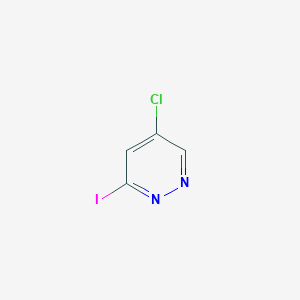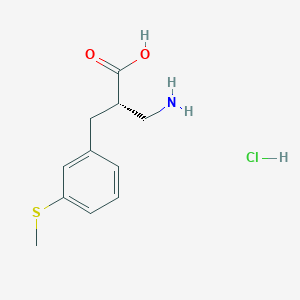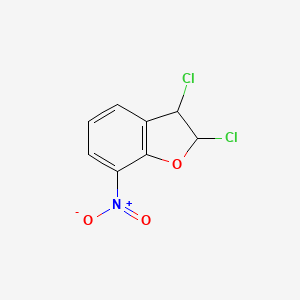
Pentaerythritol-13C
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pentaerythritol-13C is a carbon-13 labeled variant of pentaerythritol, an organic compound with the formula C(CH2OH)4. The molecular structure can be described as a neopentane with one hydrogen atom in each methyl group replaced by a hydroxyl group. This compound is a polyol, specifically a tetrol, and is a white solid. This compound is used in various scientific research applications due to its unique isotopic labeling, which allows for detailed studies in fields such as chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Pentaerythritol-13C can be synthesized via a base-catalyzed multiple-addition reaction between acetaldehyde and three equivalents of formaldehyde to give pentaerythrose, followed by a Cannizzaro reaction with a fourth equivalent of formaldehyde to yield the final product plus formate ion . The reaction conditions typically involve the use of a strong base such as sodium hydroxide and controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound involves high-temperature condensation followed by cascade recrystallization separation. This method lowers impurities and enhances the purity of the final product . The process is designed to be efficient and scalable, making it suitable for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
Pentaerythritol-13C undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of hydroxyl groups, which can participate in hydrogen bonding and other interactions.
Common Reagents and Conditions
Common reagents used in reactions with this compound include nitric acid, which can convert the hydroxyl groups into nitrate esters, and various oxidizing agents that can further modify the compound. Reaction conditions often involve controlled temperatures and the use of catalysts to enhance reaction rates.
Major Products Formed
One of the major products formed from reactions involving this compound is pentaerythritol tetranitrate, a nitrate ester with explosive properties . Other products include various polyfunctionalized derivatives used in the synthesis of resins, varnishes, and other industrial materials .
Wissenschaftliche Forschungsanwendungen
Pentaerythritol-13C is used in a wide range of scientific research applications:
Wirkmechanismus
The mechanism by which pentaerythritol-13C exerts its effects involves the release of free nitric oxide after a denitration reaction. This nitric oxide triggers signaling pathways involving soluble guanylate cyclase, leading to various physiological effects such as vasodilation . In enzymatic reactions, this compound can participate in hydrogen transfer reactions facilitated by flavoenzymes, which are crucial for studying catalytic mechanisms .
Vergleich Mit ähnlichen Verbindungen
Pentaerythritol-13C can be compared with other similar compounds such as neopentane, neopentyl alcohol, and neopentyl glycol. These compounds share structural similarities but differ in their functional groups and chemical properties:
Neopentane: A hydrocarbon with no hydroxyl groups, making it less reactive compared to this compound.
Neopentyl Alcohol: Contains one hydroxyl group, making it less versatile in chemical reactions compared to this compound.
Neopentyl Glycol: Contains two hydroxyl groups, offering intermediate reactivity and versatility.
This compound stands out due to its four hydroxyl groups and isotopic labeling, which provide unique advantages in scientific research and industrial applications.
Eigenschaften
Molekularformel |
C5H12O4 |
|---|---|
Molekulargewicht |
137.14 g/mol |
IUPAC-Name |
2,2-bis(hydroxymethyl)(113C)propane-1,3-diol |
InChI |
InChI=1S/C5H12O4/c6-1-5(2-7,3-8)4-9/h6-9H,1-4H2/i1+1 |
InChI-Schlüssel |
WXZMFSXDPGVJKK-OUBTZVSYSA-N |
Isomerische SMILES |
C(C(CO)(CO)[13CH2]O)O |
Kanonische SMILES |
C(C(CO)(CO)CO)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


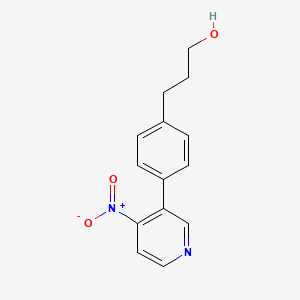
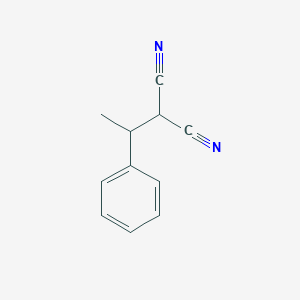
![N-[1-(2-Chloro-acetyl)-piperidin-4-ylmethyl]-N-methyl-acetamide](/img/structure/B13977131.png)
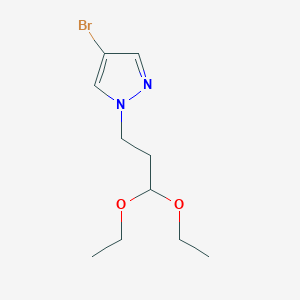
![Methyl 2-(1h-pyrrolo[2,3-b]pyridin-5-yloxy)-4-nitrobenzoate](/img/structure/B13977163.png)

![3H-Dibenz[f,ij]isoquinoline-1-carboxylic acid, 6-[(4-chloro-2-sulfophenyl)amino]-2,7-dihydro-3-methyl-2,7-dioxo-, 1-ethyl ester](/img/structure/B13977183.png)

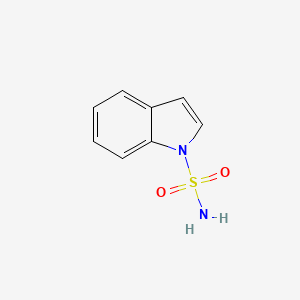
![6-Azaspiro[3.4]octan-2-ylmethanamine](/img/structure/B13977199.png)
